Filorexant

説明

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

antagonist of orexin receptors 1 and 2; structure in first source

Structure

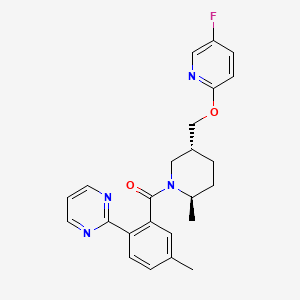

2D Structure

3D Structure

特性

IUPAC Name |

[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFDWHQSDBWQLH-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148764 | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088991-73-4 | |

| Record name | MK 6096 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filorexant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filorexant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12158 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filorexant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FILOREXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Filorexant (MK-6096): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filorexant (MK-6096) is a potent, selective, and reversible dual orexin receptor antagonist (DORA) that was under development by Merck for the treatment of insomnia.[1][2] Orexin-A and orexin-B are neuropeptides that play a crucial role in the promotion and maintenance of wakefulness by activating the orexin 1 (OX1R) and orexin 2 (OX2R) G-protein coupled receptors.[3][4] By competitively blocking the binding of orexin-A and orexin-B to both OX1R and OX2R, this compound attenuates the wake-promoting signals of the orexin system, thereby facilitating the onset and maintenance of sleep.[3] This document provides an in-depth technical overview of the mechanism of action of this compound, including its receptor binding and functional activity, the signaling pathways it modulates, and the preclinical evidence supporting its sleep-promoting effects.

Core Mechanism: Dual Orexin Receptor Antagonism

This compound exercises its pharmacological effects by acting as a competitive antagonist at both the OX1 and OX2 receptors. This dual antagonism is a key feature of its mechanism, as both receptors are implicated in the regulation of arousal and sleep states.

Quantitative Analysis of Receptor Binding and Functional Activity

The affinity and functional potency of this compound at the human, rat, and dog orexin receptors have been characterized through in vitro assays. The data presented below summarizes the key quantitative parameters of this compound's interaction with OX1R and OX2R.

| Parameter | Receptor | Species | Value | Assay Type |

| Binding Affinity (Ki) | OX1R | Human | < 3 nM | Radioligand Binding Assay |

| OX2R | Human | < 3 nM | Radioligand Binding Assay | |

| Functional Antagonism (IC50) | OX1R & OX2R | Human | 11 nM | FLIPR Assay (Calcium Mobilization) |

| Receptor Occupancy | OX2R | Rat (transgenic) | 90% at 142 nM plasma concentration | In Vivo Study |

Data sourced from radioligand binding and functional cell-based assays.

Experimental Protocols

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for OX1 and OX2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

-

Radioligand: A specific radioligand, such as [3H]-suvorexant or a similar high-affinity orexin receptor antagonist radioligand, was used.

-

Competition Assay: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, was quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Cell-Based Assays (FLIPR)

-

Objective: To measure the functional antagonist activity of this compound by assessing its ability to block orexin-A-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Line: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein that couples to a calcium-sensitive dye.

-

Calcium Indicator Dye: Cells were loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Antagonist Pre-incubation: The cells were pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells were then stimulated with a fixed concentration of orexin-A, an agonist for both OX1 and OX2 receptors.

-

Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, was measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The IC50 value was determined as the concentration of this compound that produced a 50% inhibition of the orexin-A-induced calcium response.

-

Signaling Pathways

The binding of orexin-A or orexin-B to OX1R and OX2R initiates a cascade of intracellular signaling events. These receptors are coupled to Gq/11, Gi/o, and Gs proteins. This compound, by blocking the initial ligand-receptor interaction, prevents the activation of these downstream pathways.

Orexin Receptor Signaling Cascade (Inhibited by this compound)

Caption: Orexin receptor signaling pathways inhibited by this compound.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the sleep-promoting effects of this compound.

Effects on Locomotor Activity and Sleep in Rats and Dogs

| Species | Dose | Effect |

| Rat | 3-30 mg/kg | Dose-dependent reduction in locomotor activity and a significant increase in sleep. |

| Dog | 0.25 and 0.5 mg/kg | Dose-dependent reduction in locomotor activity and a significant increase in sleep. |

Experimental Workflow for In Vivo Studies

Caption: Workflow for preclinical in vivo studies of this compound.

Selectivity Profile

An important aspect of this compound's pharmacological profile is its high selectivity for the orexin receptors. In extensive screening panels, this compound showed no significant off-target activities against a wide range of other receptors and enzymes, indicating a low potential for off-target side effects.

Conclusion

This compound (MK-6096) is a dual orexin receptor antagonist with high affinity and potent functional antagonism at both OX1 and OX2 receptors. Its mechanism of action is centered on the competitive inhibition of the wake-promoting orexin signaling pathways. Preclinical in vivo studies in rats and dogs have confirmed its ability to reduce locomotor activity and promote sleep. The high selectivity of this compound for the orexin receptors suggests a targeted therapeutic approach for the treatment of insomnia. Although the clinical development of this compound was discontinued, its pharmacological profile provides a valuable reference for the continued exploration of orexin receptor antagonism as a therapeutic strategy for sleep disorders.

References

Filorexant: A Technical Overview of a Dual Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filorexant (MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that was under clinical development for the treatment of insomnia. It acts by competitively blocking the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R, thereby suppressing the wake drive.[1] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its receptor binding affinity, functional antagonism, and the experimental methodologies used for their determination.

Core Pharmacological Properties

This compound exhibits high affinity for both orexin 1 (OX₁) and orexin 2 (OX₂) receptors. Its antagonistic properties have been characterized through in vitro binding and functional assays.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with orexin receptors and its pharmacokinetic profile.

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of this compound

| Parameter | Receptor | Value | Reference |

| Binding Affinity | OX₁R & OX₂R | < 3 nM | [1] |

| Functional Antagonism (IC₅₀) | OX₁R & OX₂R | 11 nM | [1] |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 3 - 6 hours | [2][3] |

Experimental Protocols

The quantitative data presented above were determined using specialized in vitro assays. The following sections detail the methodologies for these key experiments.

Radioligand Binding Assays

To determine the binding affinity of this compound for OX₁ and OX₂ receptors, competitive radioligand binding assays are performed.

Objective: To measure the affinity (Kᵢ) of this compound for OX₁R and OX₂R by quantifying its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human OX₁R or OX₂R.

-

Assay Components:

-

Radioligand: A specific orexin receptor radioligand (e.g., [³H]-suvorexant or a similar high-affinity antagonist) is used at a fixed concentration, typically near its Kd value.

-

Test Compound: this compound is prepared in a range of concentrations.

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a non-labeled orexin receptor antagonist to saturate all specific binding sites.

-

-

-

Incubation: The membrane preparation, radioligand, and varying concentrations of this compound are incubated together to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Functional Cell-Based Assays (Calcium Flux Assay)

The functional antagonism of this compound is assessed by its ability to inhibit the intracellular calcium mobilization induced by orexin agonists in cells expressing orexin receptors. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for this assay.

Objective: To determine the potency (IC₅₀) of this compound in blocking orexin-A- or orexin-B-induced activation of OX₁R and OX₂R.

Methodology:

-

Cell Culture: Cells expressing either human OX₁R or OX₂R are seeded into microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Addition:

-

Varying concentrations of this compound are added to the cells and pre-incubated for a specific period.

-

An orexin agonist (e.g., orexin-A) is then added at a concentration that elicits a submaximal response (e.g., EC₈₀) to stimulate the receptors.

-

-

Signal Detection: The FLIPR instrument monitors the change in fluorescence intensity in real-time, both before and after the addition of the agonist.

-

Data Analysis: The inhibitory effect of this compound is measured as a reduction in the agonist-induced calcium signal. The concentration of this compound that produces 50% inhibition of the agonist response (IC₅₀) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Orexin Signaling Pathway and Antagonism by this compound

The following diagram illustrates the signaling cascade initiated by orexin binding to its receptors and the mechanism of action of this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.

Experimental Workflow for Calcium Flux Assay

The following diagram illustrates the process of a FLIPR-based calcium flux assay to measure the functional antagonism of this compound.

Conclusion

This compound is a potent dual orexin receptor antagonist with high affinity for both OX₁ and OX₂ receptors. Its mechanism of action, centered on the competitive inhibition of orexin signaling, has been well-characterized through established in vitro pharmacological assays. The data and methodologies presented in this guide provide a foundational understanding of the core properties of this compound for researchers and professionals in the field of drug development.

References

- 1. Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase II Proof-of-Concept Trial of the Orexin Receptor Antagonist this compound (MK-6096) in Patients with Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Filorexant: A Deep Dive into its Chemical Architecture and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filorexant, also known as MK-6096, is a potent and selective dual orexin receptor antagonist that has been investigated for the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound. It details the key chemical properties, stereochemistry, and the intricate synthetic pathways developed for its production, including a convergent kilogram-scale synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic and signaling pathways.

Chemical Structure and Properties

This compound is a complex small molecule with the IUPAC name [(2R,5R)-5-[[(5-fluoro-2-pyridinyl)oxy]methyl]-2-methyl-1-piperidinyl][5-methyl-2-(2-pyrimidinyl)phenyl]-methanone[1][2]. Its chemical and physical properties are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 1088991-73-4 | [1][3] |

| Molecular Formula | C₂₄H₂₅FN₄O₂ | [1] |

| Molecular Weight | 420.5 g/mol | |

| SMILES | C[C@@H]1CC--INVALID-LINK--COC4=NC=C(C=C4)F | |

| InChI Key | NPFDWHQSDBWQLH-QZTJIDSGSA-N |

This compound's structure features a central piperidine ring with two stereocenters at the C2 and C5 positions, both having an R configuration. This specific stereochemistry is crucial for its potent antagonistic activity at the orexin 1 (OX1) and orexin 2 (OX2) receptors.

Mechanism of Action: Orexin Receptor Antagonism

This compound functions as a dual antagonist of both OX1 and OX2 receptors, which are key regulators of wakefulness in the brain. The orexin neuropeptides, Orexin-A and Orexin-B, bind to these G-protein coupled receptors to promote arousal. By competitively inhibiting the binding of these endogenous ligands, this compound suppresses the wake-promoting signals, thereby facilitating the onset and maintenance of sleep.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the convergent coupling of two key fragments: a chiral trans-2,5-disubstituted piperidinyl ether and a 5-methyl-2-(pyrimidin-2-yl)benzoic acid moiety. Several synthetic routes have been reported, including a notable kilogram-scale synthesis suitable for manufacturing.

Synthetic Strategy Overview

A convergent synthesis approach is employed, which involves the separate synthesis of two advanced intermediates that are then combined in a final coupling step. This strategy allows for efficient production and purification of the intermediates.

Key Synthetic Steps and Experimental Protocols

The synthesis is characterized by several key transformations that are crucial for establishing the desired stereochemistry and assembling the final molecule.

Step 1: Biocatalytic Transamination

The chirality of the piperidine core is introduced via a highly enantioselective biocatalytic transamination of a prochiral ketone substrate. This enzymatic reaction sets the (R)-configuration at the C2 position with excellent enantiomeric excess (>99% ee).

-

Protocol: The ketone substrate is treated with a combination of three enzymes: a transaminase, D-alanine as the amine donor, and pyridoxal-5'-phosphate as a cofactor. The reaction is driven to completion by the spontaneous cyclization of the intermediate aminodiester to the desired piperidone. A lactate dehydrogenase and a glucose dehydrogenase are also employed to recycle the cofactor and remove the pyruvate byproduct.

Step 2: Diastereoselective Mukaiyama Aldol Reaction

Following the establishment of the first stereocenter, a highly diastereoselective Mukaiyama aldol reaction is used to install the second stereocenter at the C5 position, yielding the trans-isomer with high selectivity (dr > 99:1).

Step 3: Regioselective Pyridyl SNAr Reaction

The hydroxymethyl group on the piperidine ring is then coupled with 5-fluoro-2-hydroxypyridine via a regioselective aromatic nucleophilic substitution (SNAr) reaction to form the ether linkage.

Step 4: Amide Bond Formation

The final step involves the coupling of the chiral piperidine intermediate with the 5-methyl-2-(pyrimidin-2-yl)benzoic acid. This amidation is efficiently achieved using 1-propylphosphonic anhydride (T3P) as a coupling agent.

-

Protocol: The pyrimidyl benzoic acid (1.25 equiv) and the piperidine intermediate are dissolved in a suitable solvent like dichloromethane (DCM). Diisopropylethylamine (DIPEA) and T3P (3.4 equiv) are added, and the reaction mixture is heated to approximately 44 °C for 48 hours to afford this compound.

Quantitative Data Summary

The following table summarizes the reported yields and selectivity for the key synthetic steps.

| Step | Transformation | Yield | Selectivity | Reference |

| 1 | Biocatalytic Transamination | 76% (assay) | >99% ee | |

| 2 | Mukaiyama Aldol Reaction | 90% (assay) | dr > 99:1 (trans:cis) | |

| 4 | T3P-mediated Amidation | 88% (assay) | - | |

| Overall | 9-step Kilogram-scale Synthesis | 13% | - |

Conclusion

The chemical structure of this compound is characterized by a specific stereochemistry that is essential for its biological activity as a dual orexin receptor antagonist. The synthesis of this complex molecule has been accomplished through a sophisticated and efficient convergent route. Key features of the synthesis include a highly selective biocatalytic transamination to introduce chirality and a robust amidation for the final coupling. The detailed understanding of its structure and synthesis provides a solid foundation for the development of other novel orexin receptor modulators and for the optimization of large-scale manufacturing processes.

References

Preclinical Pharmacology of MK-6096: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-6096, also known as filorexant, is a potent and selective dual orexin receptor antagonist (DORA) that was under development for the treatment of insomnia. The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness. By antagonizing both orexin receptors, MK-6096 effectively suppresses the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep. This technical guide provides a comprehensive overview of the preclinical pharmacology of MK-6096, summarizing key in vitro and in vivo studies. It includes detailed experimental methodologies where available, quantitative data presented in structured tables, and visualizations of signaling pathways and experimental workflows to offer a thorough understanding of its preclinical profile.

Mechanism of Action: Dual Orexin Receptor Antagonism

MK-6096 functions as a reversible antagonist at both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1][2][3] The orexin neuropeptides, orexin-A and orexin-B, are produced in the lateral hypothalamus and project to various brain regions to promote wakefulness and arousal. Orexin-A binds with high affinity to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R. By blocking the binding of these endogenous ligands, MK-6096 attenuates the excitatory signaling of the orexin system, leading to a decrease in wakefulness and a promotion of sleep.

In Vitro Pharmacology

The in vitro pharmacological profile of MK-6096 was characterized through radioligand binding assays and functional cell-based assays to determine its affinity and potency at the human orexin receptors.

Quantitative Data

| Assay Type | Receptor | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human OX1R | Ki | < 3 | |

| Radioligand Binding | Human OX2R | Ki | < 3 | |

| Functional (FLIPR) | Human OX1R & OX2R | IC50 | 11 |

Experimental Protocols

2.2.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of MK-6096 for human OX1 and OX2 receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

-

Assay Conditions: Competition binding assays were performed by incubating the cell membranes with a fixed concentration of a radiolabeled orexin peptide (e.g., [125I]-orexin-A) and increasing concentrations of unlabeled MK-6096.

-

Incubation and Filtration: The mixture was incubated to allow for binding equilibrium. Bound and free radioligand were then separated by rapid filtration through glass fiber filters.

-

Data Analysis: The radioactivity retained on the filters was quantified, and the concentration of MK-6096 that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation. While the specific concentrations of radioligand and membrane protein used in the studies for MK-6096 are not publicly available, standard protocols for such assays provide a general framework.

-

2.2.2. Functional Cell-Based Assays (FLIPR)

-

Objective: To measure the functional antagonist potency (IC50) of MK-6096 at human OX1 and OX2 receptors.

-

Methodology:

-

Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a G-protein alpha subunit (e.g., Gα16) were used.

-

Calcium Indicator Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells were pre-incubated with varying concentrations of MK-6096.

-

Agonist Stimulation and Signal Detection: An orexin agonist (e.g., orexin-A) was added to the cells to stimulate the receptors, leading to an increase in intracellular calcium. The change in fluorescence intensity was measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The concentration of MK-6096 that inhibited 50% of the agonist-induced calcium response (IC50) was determined.

-

In Vivo Pharmacology

The in vivo effects of MK-6096 were evaluated in preclinical animal models to assess its receptor occupancy, and its impact on locomotor activity and sleep parameters.

Receptor Occupancy

In transgenic rats expressing human OX2 receptors, a plasma concentration of 142 nM of MK-6096 resulted in 90% occupancy of the human OX2R. This demonstrates that MK-6096 effectively reaches its target in the central nervous system at pharmacologically relevant concentrations.

Efficacy in Animal Models

MK-6096 demonstrated dose-dependent effects on reducing locomotor activity and promoting sleep in both rats and dogs.

| Species | Dose Range | Effect | Reference |

| Rat | 3-30 mg/kg (oral) | Dose-dependent reduction in locomotor activity and significant increase in sleep. | |

| Dog | 0.25 and 0.5 mg/kg (oral) | Significant increase in sleep. |

3.2.2.1. Rodent Sleep and Locomotor Activity Studies

-

Objective: To evaluate the effect of MK-6096 on sleep-wake architecture and locomotor activity in rats.

-

Methodology:

-

Animal Model: While the specific strain was not always detailed, studies of this nature typically use male Sprague-Dawley or Wistar rats.

-

Surgical Implantation: Animals were surgically implanted with telemetry devices for the continuous recording of electroencephalogram (EEG) and electromyogram (EMG) signals, as well as locomotor activity.

-

Housing and Acclimation: Rats were individually housed in a controlled environment with a standard light-dark cycle (e.g., 12 hours light, 12 hours dark) and allowed to recover from surgery and acclimate to the recording conditions.

-

Dosing and Recording: MK-6096 or vehicle was administered orally at the beginning of the dark (active) phase. EEG, EMG, and locomotor activity were then recorded for a defined period (e.g., 24 hours).

-

Sleep Scoring: The recorded EEG and EMG data were scored in epochs (e.g., 10-30 seconds) to classify vigilance states into wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep based on standard criteria (e.g., high EMG and low-amplitude, high-frequency EEG for wake; low EMG and high-amplitude, low-frequency EEG for NREM; and EMG atonia with theta-dominant EEG for REM).

-

Data Analysis: Parameters such as latency to sleep onset, total time spent in each vigilance state, and locomotor activity counts were quantified and compared between treatment groups.

-

3.2.2.2. Canine Sleep Studies

-

Objective: To assess the sleep-promoting effects of MK-6096 in dogs.

-

Methodology:

-

Animal Model: Beagle dogs are a commonly used breed for such preclinical studies.

-

Polysomnography: Sleep was monitored using polysomnography, which typically involves the recording of EEG, EMG, and electrooculogram (EOG) to accurately determine sleep stages. This can be achieved through either implanted telemetry devices or non-invasive surface electrodes.

-

Dosing and Observation: MK-6096 or vehicle was administered orally, and the animals were observed and recorded for changes in sleep-wake behavior.

-

Data Analysis: The primary endpoints would include the latency to sleep onset and the duration of different sleep stages.

-

References

- 1. Development of a non-invasive polysomnography technique for dogs (Canis familiaris) – Sleep and Chronobiology Research Group [semmelweis.hu]

- 2. Development of a non-invasive polysomnography technique for dogs (Canis familiaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Identification of Orexin Receptor Binding Ligands Using Cell-Based Screening Accelerated with Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

Filorexant: A Technical Overview of Orexin Receptor Binding and a Guide to In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

Filorexant (MK-6096) is a dual orexin receptor antagonist (DORA) that has been investigated for its therapeutic potential in treating insomnia and other sleep-wake disorders. As a competitive antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors, this compound modulates the wake-promoting effects of the orexin neuropeptides (orexin-A and orexin-B). This technical guide provides an in-depth look at the binding affinity of this compound for these receptors, details the experimental protocols used for its characterization, and visualizes the underlying biological and experimental pathways.

Orexin Receptor Binding Affinity of this compound

This compound exhibits potent and balanced antagonism at both human orexin 1 and orexin 2 receptors. The binding affinity is typically determined through radioligand binding assays, while functional antagonism is assessed via cellular assays that measure the inhibition of orexin-induced signaling, such as calcium mobilization.

Data Summary: this compound Binding and Functional Antagonism

| Parameter | Receptor | Value (nM) | Assay Type |

| Binding Affinity (Kᵢ) | Human OX1R | < 3 | Radioligand Binding Assay |

| Binding Affinity (Kᵢ) | Human OX2R | < 3 | Radioligand Binding Assay |

| Functional Antagonism (IC₅₀) | Human OX1R | 11 | Calcium Flux Assay (FLIPR) |

| Functional Antagonism (IC₅₀) | Human OX2R | 11 | Calcium Flux Assay (FLIPR) |

This data is compiled from multiple sources detailing the pharmacological characterization of this compound (MK-6096)[1][2][3][4][5].

Experimental Protocols

The characterization of this compound's interaction with orexin receptors involves two primary types of in vitro assays: radioligand binding assays to determine direct binding affinity and functional assays to measure its antagonist activity in a cellular context.

Radioligand Competition Binding Assay

This assay quantifies the affinity of this compound for OX1 and OX2 receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

-

Stably transfected cells expressing either human OX1R or OX2R, such as Chinese Hamster Ovary (CHO) cells, are cultured and harvested.

-

The cells are lysed, and the cell membranes are isolated through centrifugation.

-

The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.

2. Binding Reaction:

-

The receptor-containing membranes are incubated in a multi-well plate with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a similar high-affinity antagonist).

-

A range of concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptors.

-

The reaction is allowed to reach equilibrium, typically with incubation for a specific time at a controlled temperature.

3. Separation of Bound and Free Radioligand:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

Calcium Mobilization Functional Assay (FLIPR)

This assay measures the ability of this compound to block the increase in intracellular calcium that occurs when orexin receptors are activated by their native ligands. The Fluorometric Imaging Plate Reader (FLIPR) is a common instrument for this high-throughput screening method.

1. Cell Culture and Plating:

-

CHO cells stably expressing either human OX1R or OX2R are seeded into multi-well microplates and cultured until they form a confluent monolayer.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye can enter the cells and its fluorescence intensity increases upon binding to calcium.

3. Compound Addition:

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

4. Agonist Stimulation and Signal Detection:

-

The plate is placed in the FLIPR instrument.

-

An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

-

Upon receptor activation, Gq protein signaling leads to the release of calcium from intracellular stores, causing an increase in fluorescence.

-

The FLIPR instrument measures the change in fluorescence intensity over time in real-time.

5. Data Analysis:

-

The antagonist effect of this compound is quantified by its ability to reduce the calcium response elicited by the orexin agonist.

-

The IC₅₀ value, representing the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium mobilization, is determined by analyzing the concentration-response curves.

Visualizations

Orexin Signaling Pathway and this compound's Mechanism of Action

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Competition Binding Assay

Caption: Workflow for determining this compound's binding affinity.

References

The Development of Filorexant: A Technical Overview of a Dual Orexin Receptor Antagonist for Insomnia

Kenilworth, NJ – This technical guide provides an in-depth overview of the development history of filorexant (MK-6096), a dual orexin receptor antagonist (DORA) investigated by Merck for the treatment of insomnia. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's preclinical and clinical development, mechanism of action, and eventual discontinuation.

Introduction

This compound was developed as a potent, selective, and orally bioavailable antagonist of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1][2] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness.[3] By blocking the activity of both receptor subtypes, this compound was designed to suppress the wake-promoting signals of the orexin system, thereby facilitating the initiation and maintenance of sleep.[1] The development program for this compound encompassed a series of preclinical studies and a significant Phase II clinical trial to evaluate its efficacy and safety in patients with primary insomnia.[4]

Preclinical Development

The preclinical development of this compound focused on characterizing its binding affinity, functional antagonism at orexin receptors, and its effects on sleep in animal models.

In Vitro Pharmacology

This compound demonstrated high affinity for both human OX1 and OX2 receptors. In radioligand binding assays, this compound exhibited a binding affinity (Ki) of less than 3 nM for both receptor subtypes. Functional antagonism was assessed using a fluorescent imaging plate reader (FLIPR) assay to measure changes in intracellular calcium. In this assay, this compound demonstrated potent antagonism of both human OX1R and OX2R with an IC50 of 11 nM.

-

Radioligand Binding Assay: Membranes from cells expressing either human OX1R or OX2R were incubated with a radiolabeled orexin peptide and varying concentrations of this compound. The inhibition of radioligand binding by this compound was measured to determine its binding affinity (Ki).

-

FLIPR Functional Assay: Chinese Hamster Ovary (CHO) cells expressing either human OX1R or OX2R were loaded with a calcium-sensitive fluorescent dye. The ability of this compound to block the increase in intracellular calcium induced by an orexin agonist was measured using a FLIPR instrument. The concentration of this compound that inhibited 50% of the agonist response (IC50) was determined.

In Vivo Pharmacology

The sleep-promoting effects of this compound were evaluated in various animal models, including mice and dogs. In mice, oral administration of this compound at a dose of 100 mg/kg resulted in a significant, dose-dependent decrease in locomotor activity. Furthermore, this dose led to a 58.9% increase in non-rapid eye movement (NREM) sleep and a 122.2% increase in rapid eye movement (REM) sleep over a 4-hour period. In male beagle dogs, an oral dose of 3 mg/kg of this compound significantly reduced active wake time and increased both slow-wave sleep and REM sleep.

-

Rodent Locomotor Activity: Mice were administered this compound or vehicle, and their locomotor activity was monitored using automated activity chambers. The total activity over a specified period was quantified.

-

Rodent and Canine Polysomnography (PSG): Animals were surgically implanted with electrodes to monitor electroencephalogram (EEG) and electromyogram (EMG). Following a recovery period, they were administered this compound or vehicle, and their sleep-wake states (wakefulness, NREM sleep, REM sleep) were recorded and scored for several hours.

Clinical Development: Phase II Trial for Primary Insomnia

A key study in the clinical development of this compound was a Phase II, randomized, double-blind, placebo-controlled, two-period, crossover trial (NCT01021852) designed to evaluate the efficacy and safety of four different doses of this compound in patients with primary insomnia.

Study Design and Methods

The study enrolled 324 patients aged 18 to 64 years with a diagnosis of primary insomnia. Participants received one of four oral doses of this compound (2.5 mg, 5 mg, 10 mg, or 20 mg) or a matching placebo once daily at bedtime for a 4-week period. This was followed by a 2-week washout period before crossing over to the other treatment for a second 4-week period. The primary efficacy endpoints were sleep efficiency (SE) as measured by polysomnography (PSG) on Night 1 and at the end of Week 4. Secondary endpoints included wake after sleep onset (WASO) and latency to persistent sleep (LPS), also measured by PSG.

-

Patient Population: Adults (18-64 years) with a diagnosis of primary insomnia according to the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR).

-

Study Design: Randomized, double-blind, placebo-controlled, two-period crossover study.

-

Treatment: Oral this compound (2.5, 5, 10, or 20 mg) or placebo once daily at bedtime for 4 weeks in each period.

-

Efficacy Assessments: Overnight polysomnography was conducted on Night 1 and at the end of Week 4 of each treatment period to measure sleep efficiency (SE), wake after sleep onset (WASO), and latency to persistent sleep (LPS).

Efficacy Results

All four doses of this compound were found to be significantly superior to placebo in improving sleep efficiency (SE) and wake after sleep onset (WASO) on both Night 1 and at the end of Week 4. The two higher doses, 10 mg and 20 mg, were also significantly more effective than placebo in reducing the latency to persistent sleep (LPS) at both time points.

Table 1: Preclinical Pharmacology of this compound

| Parameter | Receptor | Value |

| Binding Affinity (Ki) | Human OX1R & OX2R | < 3 nM |

| Functional Antagonism (IC50) | Human OX1R & OX2R | 11 nM |

Table 2: Phase II Clinical Trial Efficacy Results (LSM Difference from Placebo)

| Endpoint | Dose | Night 1 | Week 4 |

| Sleep Efficiency (%) | 2.5 mg | 8.0 (P < .001) | 4.3 (P ≤ .05) |

| 5 mg | 9.9 (P < .001) | 6.5 (P ≤ .001) | |

| 10 mg | 13.0 (P < .001) | 9.0 (P < .001) | |

| 20 mg | 14.8 (P < .001) | 9.9 (P < .001) | |

| Wake After Sleep Onset (min) | 2.5 mg | -19.4 (P < .001) | -11.1 (P ≤ .05) |

| 5 mg | -24.3 (P < .001) | -16.9 (P ≤ .001) | |

| 10 mg | -32.5 (P < .001) | -23.8 (P < .001) | |

| 20 mg | -39.0 (P < .001) | -26.3 (P < .001) | |

| Latency to Persistent Sleep (min) | 10 mg | -17.5 (P ≤ .001) | -12.2 (P ≤ .05) |

| 20 mg | -18.5 (P ≤ .001) | -15.9 (P ≤ .01) |

Safety and Tolerability

This compound was generally well-tolerated in the Phase II trial. The most common adverse event reported was somnolence.

Mechanism of Action: Orexin Signaling Pathway

The sleep-promoting effects of this compound are achieved through the competitive antagonism of orexin-A and orexin-B at both OX1 and OX2 receptors. This action prevents the activation of downstream signaling cascades that promote wakefulness.

Discontinuation of Development

Despite the positive results in the Phase II trial for insomnia, Merck discontinued the development of this compound. As of May 2015, this compound was no longer listed in Merck's development pipeline. The decision to halt development was reportedly not due to safety concerns but may have been influenced by a lack of differentiation from another DORA developed by Merck, suvorexant, which was subsequently approved for the treatment of insomnia.

Conclusion

This compound demonstrated a promising profile as a dual orexin receptor antagonist for the treatment of insomnia, with robust efficacy in improving sleep onset and maintenance in a Phase II clinical trial. Its development provided valuable insights into the therapeutic potential of targeting the orexin system for sleep disorders. The decision to discontinue its development highlights the strategic considerations within pharmaceutical pipelines, particularly when multiple similar compounds are being investigated. The data gathered from the this compound program has contributed to the broader understanding of the role of orexin antagonism in sleep medicine.

References

The Pharmacological Profile of Filorexant (MK-6096): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filorexant (MK-6096) is a potent, selective, and reversible dual orexin receptor antagonist (DORA) that was under development by Merck & Co. for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in promoting wakefulness and regulating the sleep-wake cycle. By competitively blocking the binding of these neuropeptides to their receptors, OX1R and OX2R, this compound attenuates the wake-promoting signals, thereby facilitating the initiation and maintenance of sleep. Preclinical studies demonstrated its efficacy in promoting sleep in various animal models. A Phase II clinical trial in patients with primary insomnia showed statistically significant and dose-dependent improvements in objective sleep parameters. However, its development was discontinued, reportedly due to a lack of differentiation from another Merck compound, suvorexant. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, binding affinity, receptor occupancy, pharmacokinetic properties, and clinical efficacy, supported by detailed experimental protocols and pathway diagrams.

Mechanism of Action

This compound functions as a competitive antagonist at both the orexin 1 (OX1R) and orexin 2 (OX2R) receptors. The orexin system is a key regulator of arousal and wakefulness. Orexin neurons, located in the lateral hypothalamus, project throughout the central nervous system, releasing orexin-A and orexin-B peptides. These peptides bind to OX1R and OX2R, which are G-protein coupled receptors, to promote a state of wakefulness.

This compound blocks the binding of the endogenous orexin peptides to these receptors, thereby inhibiting the downstream signaling cascade that maintains arousal. This leads to a reduction in wakefulness and a facilitation of sleep onset and maintenance.

Receptor Binding and Functional Activity

This compound is a potent dual antagonist of both OX1 and OX2 receptors. In radioligand binding assays, it demonstrated high affinity for both human receptors.

| Parameter | OX1 Receptor | OX2 Receptor | Reference |

| Binding Affinity (Ki) | <3 nM | <3 nM | [1][2] |

| Functional Antagonism (FLIPR Assay) | 11 nM | 11 nM | [1][2] |

Experimental Protocol: Radioligand Binding Assay

A representative protocol for determining the binding affinity of a compound like this compound to orexin receptors is as follows:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1 or OX2 receptors.

-

Radioligand: A tritiated orexin receptor antagonist, such as [3H]-EMPA for OX2R, is used as the radioligand.

-

Assay Conditions: Competition binding experiments are performed by incubating the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow for binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

References

In Vitro Characterization of MK-6096 (Filorexant): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-6096, also known as filorexant, is a potent and selective dual orexin receptor antagonist (DORA) that has been investigated for the treatment of insomnia. Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of wakefulness by activating the orexin 1 (OX₁) and orexin 2 (OX₂) receptors. By antagonizing both of these receptors, MK-6096 promotes sleep. This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of MK-6096, including its binding affinity, functional antagonism, and the methodologies used for these assessments.

Core Data Summary

The in vitro activity of MK-6096 has been primarily characterized through radioligand binding assays and functional cell-based assays. The key quantitative data are summarized in the table below.

| Assay Type | Receptor | Parameter | Value (nM) | Reference |

| Radioligand Binding | Human OX₁R | Kᵢ | < 3 | [1][2][3] |

| Human OX₂R | Kᵢ | < 3 | [1][2] | |

| Functional Antagonism (FLIPR) | Human OX₁R & OX₂R | IC₅₀ | 11 |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for its target receptor. In the case of MK-6096, these assays were conducted to measure its binding affinity for both human OX₁ and OX₂ receptors.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of MK-6096 for human OX₁ and OX₂ receptors.

General Methodology:

-

Membrane Preparation: Cell membranes are prepared from a stable cell line, typically Chinese Hamster Ovary (CHO) cells, engineered to express high levels of either the human OX₁ or OX₂ receptor.

-

Radioligand: A specific radiolabeled ligand that binds to the orexin receptor is used. For the OX₂ receptor, [³H]-EMPA is a commonly used radioligand.

-

Competitive Binding: The assay is performed in a competitive format where a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (MK-6096) are incubated with the receptor-containing membranes.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: Bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Cell-Based Assays (FLIPR)

Functional assays are used to assess the ability of a compound to modulate the biological response of a receptor upon agonist stimulation. For orexin receptors, which are G-protein coupled receptors (GPCRs) that signal through an increase in intracellular calcium, a Fluorometric Imaging Plate Reader (FLIPR) assay is commonly used.

Objective: To determine the potency of MK-6096 as an antagonist of orexin-A-induced calcium mobilization in cells expressing human OX₁ or OX₂ receptors.

General Methodology:

-

Cell Culture: CHO cells stably expressing either the human OX₁ or OX₂ receptor are seeded into 96- or 384-well microplates and cultured to form a confluent monolayer.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fluo-4 AM. This dye exhibits an increase in fluorescence intensity upon binding to calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (MK-6096) for a defined period.

-

Agonist Stimulation: The plate is then placed in the FLIPR instrument, and an orexin agonist (e.g., orexin-A) is added to each well to stimulate the receptors.

-

Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity in each well in real-time, reflecting the increase in intracellular calcium concentration.

-

Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced calcium response. The IC₅₀ value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is determined by non-linear regression analysis of the concentration-response curve.

Visualizations

Orexin Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of orexin receptors and the mechanism of action of MK-6096.

Caption: Orexin receptor signaling and MK-6096's antagonistic action.

Experimental Workflow: Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: FLIPR Calcium Flux Assay

The following diagram illustrates the workflow for a FLIPR-based functional assay.

Caption: Workflow for a FLIPR calcium flux assay.

Crystallography

The three-dimensional structure of MK-6096 (this compound) in complex with the human orexin-1 receptor has been determined by X-ray crystallography. This structural information provides critical insights into the molecular interactions between the antagonist and the receptor, aiding in the understanding of its mechanism of action and facilitating further drug design and optimization efforts. The coordinates and structural data are available in the Protein Data Bank (PDB) under the accession code 6TP6 .

References

The Discovery and Lead Optimization of Filorexant: A Dual Orexin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filorexant (MK-6096) is a potent, orally bioavailable dual orexin receptor antagonist (DORA) that was under development by Merck for the treatment of insomnia.[1][2] Orexin-A and orexin-B are neuropeptides that play a crucial role in promoting wakefulness by activating the orexin 1 (OX1) and orexin 2 (OX2) receptors.[1] By simultaneously blocking both of these receptors, DORAs like this compound decrease the wake drive, thereby promoting the initiation and maintenance of sleep.[3] This document provides a technical overview of the discovery, mechanism of action, and lead optimization of this compound, including summaries of key quantitative data and experimental methodologies. Although development of this compound was discontinued, potentially due to a lack of differentiation from the approved DORA suvorexant (also developed by Merck), the journey of its discovery and optimization provides valuable insights into the development of this class of therapeutics.[2]

Mechanism of Action: Targeting the Orexin System

The orexin system is a key regulator of arousal and the sleep-wake cycle. Orexin-producing neurons, located in the lateral hypothalamus, project to various brain regions involved in wakefulness. The binding of orexin peptides to their G-protein coupled receptors (GPCRs), OX1R and OX2R, triggers a cascade of downstream signaling events that ultimately lead to neuronal excitation and the promotion of wakefulness. This compound acts as a competitive antagonist at both OX1 and OX2 receptors, thereby inhibiting the wake-promoting signals of the endogenous orexin peptides.

Orexin Signaling Pathway

The binding of orexin-A or orexin-B to OX1R and OX2R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade results in the depolarization of the neuron and the propagation of a wakefulness signal.

Discovery and Lead Optimization

The discovery of this compound was part of Merck's broader research program into orexin receptor antagonists for the treatment of insomnia. This program ultimately led to the development and approval of suvorexant. This compound belongs to a chemical series of α-methylpiperidine carboxamides. The design of this series was guided by an understanding of the conformational properties that favor potent orexin receptor binding, with a key design principle being the minimization of 1,3-allylic strain to synthesize 2,5-disubstituted piperidine carboxamides with axially oriented substituents.

Lead Optimization Strategy

Systematic lead optimization efforts, starting from initial screening hits, focused on improving potency, selectivity, and pharmacokinetic properties. For the piperidine ether class, of which this compound is a member, subtle structural modifications to the ether linkage and the pendant heterocycle were found to significantly impact selectivity for OX1R versus OX2R. This allowed for the identification of dual antagonists like this compound, as well as selective antagonists for either receptor, providing valuable tool compounds for further research.

Drug Discovery and Development Workflow

The discovery of a novel therapeutic like this compound follows a multi-stage process, from initial target identification to clinical trials. This workflow is designed to identify promising lead compounds and optimize them into safe and effective drug candidates.

Quantitative Data Summary

In Vitro Activity

| Parameter | Receptor | Value | Assay | Reference |

| Binding Affinity (Ki) | OX1R & OX2R | < 3 nM | Radioligand Binding Assay | |

| Functional Activity (IC50) | OX1R & OX2R | 11 nM | FLIPR (Calcium Flux) |

Preclinical In Vivo Efficacy

| Species | Dose | Effect | Reference |

| Rat | 3-30 mg/kg | Dose-dependent reduction in locomotor activity and increase in sleep | |

| Dog | 0.25 & 0.5 mg/kg | Significant increase in sleep |

Clinical Efficacy in Primary Insomnia (Phase II)

The following table summarizes the key efficacy endpoints from a Phase II dose-ranging study of this compound in patients with primary insomnia.

| Dose | Change from Baseline in Sleep Efficiency (SE) - Night 1 | Change from Baseline in Wake After Sleep Onset (WASO) - Night 1 (minutes) | Change from Baseline in Latency to Persistent Sleep (LPS) - Night 1 (minutes) |

| Placebo | +10.2% | -19.4 | -12.4 |

| 2.5 mg | +18.3% | -38.6 | -20.6 |

| 5 mg | +20.8% | -42.8 | -22.3 |

| 10 mg | +23.8% | -46.7 | -29.2 |

| 20 mg | +25.0% | -54.0 | -30.5 |

Experimental Protocols

Orexin Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human OX1 and OX2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor.

-

Assay Components: The assay is typically performed in a 96-well plate format and includes the cell membranes, a radiolabeled ligand that binds to the orexin receptors (e.g., [3H]-suvorexant or a similar tracer), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The components are incubated at room temperature for a sufficient time to reach binding equilibrium. It has been noted that some DORAs, including this compound, may take several hours to reach a steady state at the receptors.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Activity Assessment (FLIPR Assay)

Objective: To measure the functional antagonist activity (IC50) of this compound at the human OX1 and OX2 receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing either the human OX1 or OX2 receptor are seeded into 384-well microplates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Varying concentrations of this compound are added to the wells and incubated for a short period.

-

Agonist Stimulation: An orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.

-

Signal Detection: The intracellular calcium mobilization is measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The antagonist effect of this compound is determined by its ability to inhibit the agonist-induced calcium signal. The IC50 value is calculated from the concentration-response curve.

In Vivo Sleep Studies in Rodents

Objective: To evaluate the sleep-promoting effects of this compound in preclinical animal models.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

-

Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.

-

Acclimation: Following a recovery period, the animals are acclimated to the recording chambers and tethered to the recording apparatus.

-

Drug Administration: this compound or vehicle is administered orally at different doses.

-

Data Acquisition: EEG and EMG data are continuously recorded for a defined period (e.g., 24 hours).

-

Sleep Scoring and Analysis: The recorded data are scored in epochs (e.g., 10 seconds) as wake, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. Key sleep parameters such as total sleep time, sleep latency, and the duration and number of sleep/wake bouts are quantified and analyzed.

Conclusion

This compound emerged from a dedicated research program at Merck focused on the novel mechanism of orexin receptor antagonism for the treatment of insomnia. As a potent dual antagonist of both OX1 and OX2 receptors, it demonstrated robust sleep-promoting effects in both preclinical models and clinical trials. The lead optimization of the α-methylpiperidine carboxamide series, guided by principles of conformational design, highlights a successful medicinal chemistry strategy. Although its development was discontinued, the study of this compound has contributed significantly to the understanding of the pharmacology of DORAs and the role of the orexin system in regulating sleep and wakefulness. The data and methodologies associated with its development continue to be of high value to researchers in the field of sleep medicine and drug discovery.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Filorexant in Rodent Models of Sleep

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo investigation of filorexant (MK-6096), a dual orexin receptor antagonist (DORA), in rodent models of sleep. This document includes a summary of its effects on sleep architecture, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective dual antagonist of orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). The orexin system, composed of orexin-A and orexin-B neuropeptides and their receptors, is a critical regulator of wakefulness and arousal. By blocking the activity of both orexin receptors, this compound attenuates the wake-promoting signals in the brain, thereby facilitating the initiation and maintenance of sleep. Preclinical studies in both rats and mice have demonstrated the sleep-promoting efficacy of this compound, making it a subject of interest for the development of novel insomnia therapies.[1][2][3][4][5]

Data Presentation: Effects of this compound on Sleep Architecture

The following tables summarize the quantitative data from in vivo studies of this compound in rodent models. These studies typically involve electroencephalogram (EEG) and electromyogram (EMG) recordings to classify sleep-wake states.

Table 1: Effect of this compound on Sleep-Wake States in Rats (Oral Administration)

| Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Latency to NREM Sleep | Latency to REM Sleep | Reference |

| 3-30 | Dose-dependent increase | Dose-dependent increase | Dose-dependent decrease | Significantly reduced | Significantly reduced |

Table 2: Effect of this compound on Sleep-Wake States in Mice (Oral Administration)

| Dose (mg/kg) | Change in NREM Sleep | Change in REM Sleep | Change in Wakefulness | Latency to NREM Sleep | Latency to REM Sleep | Reference |

| 100 | +58.9% | +122.2% | - | Reduced | - |

Signaling Pathway of this compound

This compound exerts its effects by competitively binding to and inhibiting OX1 and OX2 receptors, which are G-protein coupled receptors. The diagram below illustrates the orexin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in rodent models of sleep.

EEG/EMG Electrode Implantation Surgery in Mice

This protocol describes the surgical procedure for implanting electrodes for chronic sleep recordings.

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (for isoflurane) or injectable anesthetic (e.g., ketamine/xylazine cocktail)

-

Surgical tools (scalpel, scissors, forceps, hemostats)

-

Dental drill

-

Stainless steel screw electrodes

-

Teflon-coated stainless steel wires for EMG electrodes

-

Connectors (e.g., Pinnacle Technology)

-

Dental cement

-

Sutures or wound clips

-

Analgesics (e.g., buprenorphine, carprofen)

-

Antiseptic solution (e.g., povidone-iodine)

-

Sterile saline

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse using isoflurane or an intraperitoneal injection of a ketamine/xylazine mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex. Shave the fur from the scalp and clean the area with an antiseptic solution.

-

Stereotaxic Mounting: Place the mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

-

Skull Preparation: Gently scrape the periosteum from the skull surface and dry the area.

-

Drilling Holes for EEG Electrodes: Using a dental drill, create small burr holes through the skull for the EEG screw electrodes. Typical coordinates relative to bregma are:

-

Frontal cortex: +1.5 mm anterior, +1.5 mm lateral

-

Parietal cortex: -2.5 mm posterior, +2.0 mm lateral

-

-

Electrode Implantation:

-

EEG: Gently screw the stainless steel electrodes into the drilled holes until they make contact with the dura mater.

-

EMG: Insert the tips of the two Teflon-coated wires into the nuchal (neck) muscles to record muscle tone.

-

-

Securing the Implant: Connect the electrode wires to a pedestal connector. Apply a thin layer of dental cement over the electrodes and the exposed skull, securing the connector in place.

-

Suturing: Suture the scalp incision around the dental cement cap.

-

Post-operative Care: Administer analgesics as prescribed. Keep the animal warm until it fully recovers from anesthesia. Allow for a recovery period of at least 7 days before starting any experiments.

This compound Administration and Sleep Recording

This protocol outlines the procedure for drug administration and subsequent sleep-wake monitoring.

Materials:

-

This compound (MK-6096)

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

EEG/EMG recording system (e.g., data acquisition hardware and analysis software)

-

Cages equipped for recording with a commutator to allow free movement

Procedure:

-

Habituation: Acclimate the surgically implanted mice to the recording cages and cables for at least 2-3 days prior to the experiment.

-

Drug Preparation: Prepare a suspension of this compound in the vehicle (e.g., 0.5% methylcellulose). The concentration should be calculated based on the desired dose and the animal's body weight.

-

Baseline Recording: Record baseline EEG/EMG data for 24 hours before drug administration to establish a normal sleep-wake pattern for each animal.

-

Drug Administration: At the beginning of the lights-on (inactive) period, administer this compound or vehicle via oral gavage.

-

Sleep Recording: Immediately after administration, begin recording EEG/EMG signals continuously for at least 6-8 hours.

-

Data Analysis:

-

The recorded EEG/EMG data is typically scored in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep.

-

Analyze the data to determine the following parameters:

-

Total time spent in wake, NREM, and REM sleep.

-

Latency to the first episode of NREM and REM sleep.

-

Number and duration of sleep/wake bouts.

-

Sleep efficiency (total sleep time / total recording time).

-

-

Compare the sleep parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

-

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo study of this compound in a rodent model of sleep.

References

- 1. Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Distinct effects of IPSU and suvorexant on mouse sleep architecture [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Distinct effects of IPSU and suvorexant on mouse sleep architecture - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Filorexant Administration in Rats: Application Notes for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the oral administration of Filorexant (MK-6096), a dual orexin receptor antagonist (DORA), in rat models for preclinical research. This compound selectively antagonizes both orexin 1 (OX1) and orexin 2 (OX2) receptors, playing a role in the regulation of sleep-wake cycles.[1] Preclinical studies in rats have demonstrated its efficacy in promoting sleep and reducing locomotor activity.[2] This protocol outlines procedures for vehicle preparation, dosing calculations, and administration via oral gavage, as well as a sample experimental workflow for sleep analysis studies. The information is intended to guide researchers in designing and executing methodologically sound in vivo studies with this compound.

Introduction to this compound

This compound is a potent and selective dual orexin receptor antagonist that has been investigated for its potential as a treatment for insomnia.[1][3] By blocking the wake-promoting signals of orexin neuropeptides in the brain, this compound facilitates the onset and maintenance of sleep.[2] In rat models, oral administration of this compound has been shown to dose-dependently decrease locomotor activity and significantly increase both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. Its relatively short half-life of 3 to 6 hours in humans suggests a potential for reduced next-day somnolence.

Mechanism of Action

The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal and wakefulness. This compound acts as a competitive antagonist at both OX1R and OX2R, thereby inhibiting the excitatory signaling of orexins and promoting a state of sleep.

Caption: Orexin Signaling Pathway and this compound's Mechanism of Action.

Quantitative Data

Efficacy of this compound in Rats

| Parameter | Vehicle Control | This compound (3-30 mg/kg) | Reference |

| Locomotor Activity | Baseline | Dose-dependent decrease | |

| Sleep Duration | Baseline | Significant increase in NREM and REM sleep |

Solubility of this compound

| Solvent | Solubility |

| DMF | 10 mg/mL |

| DMF:PBS (pH 7.2) (1:4) | 0.2 mg/mL |

| DMSO | 2 mg/mL |

| Ethanol | 5 mg/mL |

This data is provided by Cayman Chemical and may vary based on specific experimental conditions.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Vehicle components (e.g., 0.5% w/v methylcellulose in sterile water)

-

Sterile water

-

Magnetic stirrer and stir bar

-

Analytical balance

-

Appropriate size gavage needles for rats (e.g., 16-18 gauge, 2-3 inches long, with a rounded tip)

-

Syringes (1-3 mL)

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Vehicle Preparation (0.5% Methylcellulose Suspension)

A common vehicle for oral administration of poorly soluble compounds in preclinical studies is an aqueous suspension of methylcellulose.

-

Weigh the required amount of methylcellulose powder to prepare a 0.5% (w/v) solution (e.g., 0.5 g for 100 mL).

-

Heat approximately one-third of the final volume of sterile water to 60-80°C.

-

Add the methylcellulose powder to the hot water and stir vigorously until it is thoroughly wetted.

-

Remove the solution from the heat and add the remaining two-thirds of the volume as cold sterile water.

-

Continue to stir the solution on a magnetic stirrer in a cold water bath until it becomes clear and viscous.

-

Store the prepared vehicle at 4°C. Allow it to equilibrate to room temperature before use.

This compound Formulation and Dosing Calculation

-